molecular formula C27H44O5 B024576 (23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3/(23S,25R)-1alpha,23,25,26-tetrahydroxycholecalciferol CAS No. 100634-18-2

(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3/(23S,25R)-1alpha,23,25,26-tetrahydroxycholecalciferol

Cat. No.: B024576
CAS No.: 100634-18-2
M. Wt: 448.6 g/mol
InChI Key: QDZSTMXTBPCCGE-CJJVECAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SC46275 is a synthetic prostaglandin, specifically an omega chain cyclopentenyl analog of enisoprost. It is known for its potent and long-acting gastric antisecretory properties. This compound has been studied extensively for its ability to inhibit gastric acid secretion, making it a potential therapeutic agent for conditions like peptic ulcer disease .

Preparation Methods

The synthesis of SC46275 involves several steps, starting with the preparation of the omega chain cyclopentenyl analog. The synthetic route typically includes the following steps:

    Formation of the cyclopentenyl ring: This involves the cyclization of a suitable precursor to form the cyclopentenyl ring.

    Introduction of the omega chain: The omega chain is introduced through a series of reactions, including alkylation and oxidation.

    Final modifications:

Chemical Reactions Analysis

SC46275 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SC46275 can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

SC46275 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of prostaglandins on various chemical reactions.

    Biology: SC46275 is used to investigate the biological effects of prostaglandins, particularly their role in gastric acid secretion.

    Medicine: The compound is studied for its potential therapeutic effects in treating peptic ulcer disease and other gastrointestinal disorders.

    Industry: SC46275 is used in the development of new drugs and therapeutic agents

Mechanism of Action

SC46275 exerts its effects by acting as an agonist at the EP3 receptor, a type of prostaglandin receptor. This interaction leads to the inhibition of gastric acid secretion. The molecular targets involved include the EP3 receptor and associated signaling pathways, which ultimately result in reduced acid production in the stomach .

Comparison with Similar Compounds

SC46275 is unique compared to other similar compounds due to its potent and long-acting gastric antisecretory properties. Similar compounds include:

SC46275 stands out due to its specific action on the EP3 receptor and its long duration of action, making it a promising candidate for therapeutic use in gastrointestinal disorders.

Properties

CAS No.

100634-18-2

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

(2R,4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol

InChI

InChI=1S/C27H44O5/c1-17(12-22(30)15-26(3,32)16-28)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-13-21(29)14-25(31)18(20)2/h7-8,17,21-25,28-32H,2,5-6,9-16H2,1,3-4H3/b19-7+,20-8-/t17-,21-,22+,23-,24+,25+,26-,27-/m1/s1

InChI Key

QDZSTMXTBPCCGE-CJJVECAQSA-N

SMILES

CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

C[C@H](C[C@@H](C[C@](C)(CO)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Canonical SMILES

CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

1 alpha,23,25,26-tetrahydroxyvitamin D3
1,23,25,26-tetrahydroxyvitamin D3

Origin of Product

United States

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